5,6-Diacetoxyindole

Melanogenesis Cytotoxicity Assay Esterase-Activated Prodrug

5,6-Diacetoxyindole (DAI) is the essential stabilized precursor for controlled eumelanin research. Unlike autoxidation-prone 5,6-dihydroxyindole (DHI), DAI's diacetyl protection confers superior oxidative stability, enabling reproducible polymerization kinetics and eliminating confounding extracellular ROS in cell-based melanogenesis assays. DAI undergoes controlled in situ hydrolysis—chemically or via endogenous esterases—to liberate DHI only at the point of use. Ideal for synthesizing model melanin polymers, functionalized nanoparticles, and glycosylated eumelanin building blocks. Choose DAI for all stoichiometrically sensitive applications requiring batch-to-batch consistency.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 15069-79-1
Cat. No. B075982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diacetoxyindole
CAS15069-79-1
Synonyms5,6-DIACETOXYINDOLE
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C
InChIInChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3
InChIKeyNTOLUQGMBCPVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diacetoxyindole (DAI) CAS 15069-79-1: Stable Eumelanin Precursor for Controlled Synthesis and Bioavailability Studies


5,6-Diacetoxyindole (DAI, CAS 15069-79-1) is a protected diacetyl derivative of 5,6-dihydroxyindole (DHI), the key monomeric precursor in the biosynthesis of eumelanin pigments . DAI serves as a chemically stabilized analogue of DHI, circumventing the rapid autoxidation that limits the direct use of the parent dihydroxyindole in synthetic, analytical, and biological applications [1]. The compound enables controlled deprotection to regenerate DHI in situ under defined conditions, making it an essential intermediate for the rational synthesis of model eumelanin polymers, functionalized melanin nanoparticles, and glycosylated eumelanin building blocks [2].

Why 5,6-Dihydroxyindole (DHI) Cannot Substitute for 5,6-Diacetoxyindole (DAI) in Controlled Synthetic and Biological Workflows


The parent compound 5,6-dihydroxyindole (DHI) exhibits pronounced instability under ambient conditions, undergoing rapid autoxidation in aqueous media that leads to uncontrolled polymerization, generation of reactive oxygen species, and significant batch-to-batch variability [1]. This inherent lability precludes its use in experiments requiring precise stoichiometric control, reproducible polymerization kinetics, or defined cellular exposure to the intact monomer. In contrast, the diacetyl protection in DAI confers substantial oxidative stability during storage and handling, while permitting controlled in situ hydrolysis—either chemically via alkaline treatment or enzymatically via endogenous esterases—to liberate DHI only at the intended point of use [2]. Attempting to substitute DHI directly for DAI introduces uncontrolled variables including variable oxidation state, pre-formed oligomer contamination, and unpredictable cytotoxicity profiles that compromise experimental reproducibility and data interpretability.

5,6-Diacetoxyindole (DAI) Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Enhanced Oxidative Stability: DAI Versus 5,6-Dihydroxyindole (DHI) in Aqueous Biological Media

In cell culture studies, 5,6-dihydroxyindole (DHI) undergoes rapid autoxidation in the extracellular medium, generating reactive oxygen species that produce confounding cytotoxicity independent of intracellular mechanisms [1]. The diacetylated derivative DAI eliminates this extracellular autoxidation artifact; DAI remains stable in the culture medium until taken up by cells, whereupon endogenous esterases hydrolyze the acetyl groups to regenerate DHI intracellularly [1].

Melanogenesis Cytotoxicity Assay Esterase-Activated Prodrug

Divergent Acid-Promoted Oxidative Polymerization Pathways: DAI Exhibits Distinct Cyclization Behavior Compared to DHI

Under acidic aqueous oxidative conditions, 5,6-dihydroxyindole (1a) undergoes cyclotrimerization to yield isomeric hexahydroxydiindolocarbazoles (isolated as acetyl derivatives 5a at 29% and 6a at 19%), a pathway facilitated by electron-donating substituents [1]. In direct contrast, 5,6-diacetoxyindole (1d) failed entirely to yield cyclotrimerization products under identical reaction conditions [1]. This divergent reactivity enables selective synthetic strategies based on the protection state of the 5,6-dihydroxyindole scaffold.

Oxidative Polymerization Cyclotrimerization Diindolocarbazole Synthesis

One-Pot Synthesis of Functionalized Eumelanin Nanoparticles: DAI Enables Tunable Metal Adsorption Properties

Eumelanin nanoparticles synthesized via a one-pot process from DAI precursor with in situ hydrolysis to DHI demonstrated differential metal adsorption efficiencies based on sodium content [1]. Low-sodium DHI-melanin nanoparticles extracted heavy metal ions from 50 ppm solutions with efficiencies ranging from 90% (Zn²⁺) down to 76% (Pb²⁺) over a 30-minute adsorption period, consistently outperforming the high-sodium variant [1].

Melanin Nanoparticles Heavy Metal Adsorption One-Pot Synthesis

Synthetic Accessibility: Improved One-Pot Process for DAI Production Versus Multi-Step Legacy Methods

Prior art syntheses of DAI required 5 to 8 steps with extensive purification, rendering the material expensive and unsuitable for industrial-scale production [1]. The improved one-pot method (EP0598383B1) consolidates reductive cyclization, debenzylation, and acetylation into a single reaction vessel without intermediate isolation steps, substantially reducing production cost and complexity [1].

Process Chemistry One-Pot Synthesis Industrial Scalability

Versatile Glycosylation Platform: DAI Enables Thioglycosylation for Water-Soluble Eumelanin Building Blocks

5,6-Diacetoxyindole undergoes regioselective thioglycosylation at the 3-position via a selenium-based dynamic-mixture methodology, enabling the installation of both mono- and disaccharide units [1]. This derivatization produces water-soluble glycosylated eumelanin building blocks that overcome the poor aqueous solubility of native eumelanin polymers and enable investigation of electronic properties and aggregation mechanisms [1].

Thioglycosylation Water-Soluble Polymers Eumelanin Functionalization

Comparative Synthetic Yield: Zn(II)-Assisted Dinitrostyrene Cyclization of DAI Versus DBI and DHI

Using a Zn(II)-assisted reductive cyclization approach with Na₂S₂O₄ at pH 4, 5,6-diacetoxyindole (4c) was synthesized from the corresponding 2,β-dinitrostyrene precursor (3c) in good-to-high yield . The same methodology was successfully applied to the synthesis of 5,6-dibenzyloxyindole (4b) and 5,6-dihydroxyindole (4a), demonstrating a unified synthetic route with comparable efficiency across protected and unprotected derivatives .

Reductive Cyclization Dinitrostyrene Synthetic Yield

Optimal Scientific and Industrial Use Cases for 5,6-Diacetoxyindole (DAI) Based on Verified Differentiation Evidence


Controlled Cellular Melanogenesis Studies Requiring Discrimination of Extracellular Versus Intracellular Effects

DAI is the preferred precursor for in vitro melanogenesis studies where confounding extracellular autoxidation must be eliminated. As established in Section 3, DAI remains stable in culture medium and undergoes intracellular esterase-mediated hydrolysis to DHI, enabling researchers to attribute observed effects specifically to intracellular melanin precursor metabolism rather than extracellular reactive oxygen species generation [1]. This application is essential for studies investigating melanin biosynthesis regulation, tyrosinase-independent pathways, and the intrinsic cytotoxicity of melanogenic intermediates.

Rational Synthesis of Model Eumelanin Polymers with Controlled Composition and Architecture

DAI enables the construction of controlled-composition model melanin biopolymers for solid-state characterization and spectroscopic studies, as demonstrated in the work of Atkinson and Meredith . The acetyl protection allows precise control over the timing of DHI liberation and subsequent polymerization, avoiding the uncontrolled, rapid oligomerization that occurs with unprotected DHI. This application is critical for materials scientists investigating eumelanin electronic properties, conductivity mechanisms, and metal-binding behavior.

Synthesis of Functionalized Eumelanin-Derived Nanoparticles with Tunable Adsorption Properties

DAI serves as the precursor of choice for one-pot synthesis of eumelanin nanoparticles with fine-tuned metal adsorption capacities, as validated in Darwish et al. [2]. The in situ hydrolysis of DAI to DHI during nanoparticle formation enables differential sodium incorporation, which directly modulates heavy metal extraction efficiency. This scenario is directly relevant to environmental remediation research, biosensor development, and studies of metal-melanin interactions.

Preparation of Water-Soluble Glycosylated Eumelanin Derivatives for Biomedical Applications

DAI undergoes regioselective 3-thioglycosylation to yield water-soluble glycosylated eumelanin building blocks, a transformation not feasible with unprotected DHI [3]. These derivatives address the fundamental solubility limitations of native eumelanin polymers and enable investigation of eumelanin aggregation mechanisms, electronic properties, and potential biomedical applications including cell recognition and surface coating.

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